d[Orn4,Orn8]VP
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Overview
Description
Preparation Methods
The synthesis of D[Orn4,Orn8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Assembly of the Peptide Chain: The peptide chain is assembled on a solid support, starting from the C-terminal amino acid. Each amino acid is sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the Solid Support: Once the peptide chain is complete, it is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity
Chemical Reactions Analysis
D[Orn4,Orn8]VP undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Disulfide bonds can be reduced using reducing agents like dithiothreitol (DTT) to yield free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties and interactions with receptors
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
D[Orn4,Orn8]VP has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interactions between vasopressin analogs and their receptors.
Medicine: Research on this compound focuses on its potential therapeutic applications, such as treating conditions related to vasopressin receptor dysfunction.
Industry: The peptide is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
D[Orn4,Orn8]VP exerts its effects by binding to vasopressin receptors, particularly the V1a and V2 receptors. The binding activates G-protein coupled receptor (GPCR) pathways, leading to various physiological responses. For instance, activation of the V2 receptor in the kidneys promotes water reabsorption, while activation of the V1a receptor in blood vessels causes vasoconstriction .
Comparison with Similar Compounds
D[Orn4,Orn8]VP is compared with other vasopressin analogs such as:
- D[Cha4,Orn8]VP
- D[Leu4,Orn8]VP
- D[Arg4,Orn8]VP
These compounds share similar structures but differ in specific amino acid substitutions, which affect their receptor binding affinities and biological activities. This compound is unique due to its specific modifications at positions 4 and 8, which enhance its selectivity and potency for vasopressin receptors .
Properties
Molecular Formula |
C45H64N12O11S2 |
---|---|
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N12O11S2/c46-17-4-9-29(39(62)50-24-37(49)60)53-44(67)35-11-6-19-57(35)45(68)34-25-70-69-20-16-38(61)51-31(22-27-12-14-28(58)15-13-27)41(64)54-32(21-26-7-2-1-3-8-26)42(65)52-30(10-5-18-47)40(63)55-33(23-36(48)59)43(66)56-34/h1-3,7-8,12-15,29-35,58H,4-6,9-11,16-25,46-47H2,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,67)(H,54,64)(H,55,63)(H,56,66)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
NLYHQDXERCUYHP-POFDKVPJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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